molecular formula C9H16N2O B1466007 2-(4-(2-Hydroxyethyl)piperidin-1-yl)acetonitrile CAS No. 1228762-45-5

2-(4-(2-Hydroxyethyl)piperidin-1-yl)acetonitrile

Cat. No. B1466007
M. Wt: 168.24 g/mol
InChI Key: HSGAIFDCUPSEHI-UHFFFAOYSA-N
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Patent
US08114894B2

Procedure details

The title compound was prepared according to general procedure G described in Scheme 3. 2-(Piperidin-4-yl)ethanol (1.2 g, 9.3 mmol) was treated with 2-chloroacetonitrile (1.4 g, 18.6 mmol), triethylamine (10.4 mL, 74.3 mmol) and stirred at RT for 14 h. The crude reaction mixture was diluted with Et2O (25 mL) and washed with H2O (3×10 mL). The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford the title compound as a yellow oil (1.56 g, 100%), which was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][OH:9])[CH2:3][CH2:2]1.Cl[CH2:11][C:12]#[N:13].C(N(CC)CC)C>CCOCC>[OH:9][CH2:8][CH2:7][CH:4]1[CH2:5][CH2:6][N:1]([CH2:11][C:12]#[N:13])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
N1CCC(CC1)CCO
Name
Quantity
1.4 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
washed with H2O (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
OCCC1CCN(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.